molecular formula C16H15N3O2S B2530759 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-38-4

4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2530759
CAS No.: 1004223-38-4
M. Wt: 313.38
InChI Key: YWECBHPRLJCMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a high-purity chemical compound designed for research use only, with potential applications across multiple therapeutic areas. This benzamide derivative features a thieno[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Researchers are investigating thienopyrimidine-based compounds like this one for their potential as inhibitors of kinase signaling pathways. Specifically, related thienopyrimidines have been identified as inhibitors of the kinase activity of Mnk1 (Mnkia or MnKIb) and/or Mnk2 (Mnk2a or Mnk2b), which play roles in regulating proinflammatory cytokine production . This mechanism suggests potential research applications in inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and COPD . The compound also holds interest for oncology research, as similar compounds have been explored for their cell differentiation-inducing properties and potential as antineoplastic agents . Furthermore, certain thieno[2,3-d]pyrimidine structural analogs have demonstrated promising antibacterial activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE), while showing low cytotoxicity against mammalian cells . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-propan-2-yloxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10(2)21-12-5-3-11(4-6-12)15(20)19-14-13-7-8-22-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECBHPRLJCMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines can yield thieno[2,3-d]pyrimidine-4-carboxylic acids, which can then be converted to the desired benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve heating the reactants in solvents like ethanol or ethylene glycol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. Thienopyrimidine derivatives are known to inhibit various enzymes and signaling pathways, which can lead to their biological effects. For example, they may inhibit protein kinases, topoisomerases, or other enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the benzamide ring and the thienopyrimidine core, impacting physicochemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
4-Isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Isopropoxy (C₃H₇O) on benzamide ~315–330 (estimated) C=O (1685 cm⁻¹ IR), Ar-O-C Not explicitly reported; inferred antimicrobial potential
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Methoxy (OCH₃), trifluoromethyl phenoxy (CF₃-C₆H₄O) ~450–470 (estimated) C-F (1386 cm⁻¹ IR), C=O Antimicrobial activity against Gram-positive bacteria and fungi
2,5-Difluoro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8f) Difluoro (F₂), thiomorpholine (C₄H₈NS) ~390–400 (estimated) C-F, C-S-C (654 cm⁻¹ IR), C=O Enhanced lipophilicity; potential improved metabolic stability
4-(Isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (CAS 919861-73-7) Isopropylthio (C₃H₇S) ~330–345 (estimated) C-S, C=O Thioether group may increase electron donation and oxidation susceptibility
4-(N-Cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide Sulfamoyl (SO₂N(C₆H₁₁)(CH₃)) 361.4 SO₂, C=O Polar sulfamoyl group enhances solubility; higher molecular weight

Key Findings from Comparative Analysis

In contrast, the trifluoromethyl phenoxy group in 8b introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets . Thiomorpholine in 8f adds sulfur-based hydrogen-bonding capacity and alters solubility profiles .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., CF₃ in 8b) show pronounced antimicrobial activity, likely due to increased membrane permeability . Fluorine substituents (e.g., in 8f) improve metabolic stability and lipophilicity, critical for bioavailability .

Physicochemical Properties: The isopropylthio analog (CAS 919861-73-7) may exhibit higher oxidative instability compared to the target compound’s ether linkage . The sulfamoyl derivative has a higher molecular weight (361.4 vs.

Biological Activity

4-Isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that exemplifies the integration of thieno[2,3-d]pyrimidine and benzamide moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.

Structural Characteristics

The compound features:

  • Thieno[2,3-d]pyrimidine : This heterocyclic structure is recognized for its role in medicinal chemistry due to its ability to inhibit various kinases.
  • Benzamide : A common pharmacophore that enhances the compound's potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines. The thieno[2,3-d]pyrimidine derivatives have been reported to inhibit cell proliferation in:

  • Acute Myeloid Leukemia (AML) : Studies show that these compounds can effectively reduce cell viability in AML cell lines, suggesting potential as anticancer agents .
  • Breast Cancer : Some derivatives have demonstrated efficacy against breast cancer cells by targeting specific kinases involved in cancer progression .

The mechanism of action primarily involves the inhibition of key kinases that play crucial roles in cell signaling pathways associated with cancer. For instance:

  • Kinase Inhibition : The compound shows promising results as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are pivotal in regulating the cell cycle .
  • Molecular Docking Studies : These studies reveal a strong binding affinity of the compound to target proteins, enhancing our understanding of its structure-activity relationship (SAR) and guiding further optimization for improved potency .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful. Below is a table summarizing key features:

Compound NameStructure TypeBiological Activity
5,6-Dihydrothieno[2,3-d]pyrimidin-4-oneThienopyrimidineAnticancer activity
4-(Pyrrolo[2,3-d]pyrimidin-4-yl)benzamidePyrrolopyrimidineKinase inhibition
Thieno[3,2-c]pyridin-4-aminesThienopyridineAntitumor effects
Benzothiazole derivativesBenzothiazoleAntimicrobial and anticancer properties

This comparison highlights the unique structural features and biological activities of this compound relative to other compounds.

Case Studies

Several studies have investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:

  • In Vivo Efficacy : A study demonstrated that a thieno[2,3-d]pyrimidine derivative exhibited significant tumor growth inhibition in xenograft models of human cancers .
  • Combination Therapy : Research indicates that when used in combination with traditional chemotherapeutics like doxorubicin, these compounds can enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .

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